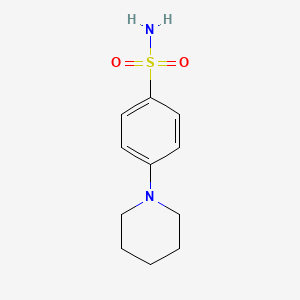

4-(Piperidin-1-YL)benzenesulfonamide

Overview

Description

The compound 4-(Piperidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative that has been the subject of various studies due to its potential pharmacological properties. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, particularly in the context of its antihypertensive, anticonvulsant, and antimicrobial activities .

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Other methods include the condensation of various starting materials such as pyridine-4-carboxaldehyde and sulfadiazine , or the reaction of benzenesulfonyl chloride with ethyl isonipecotate . These methods yield a variety of derivatives with potential biological activities, and the structures of the synthesized compounds are typically confirmed using spectroscopic techniques like 1H-NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of these derivatives has been investigated using X-ray crystallography, revealing details such as the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom . The crystallographic studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. These modifications can significantly affect the compound's antimicrobial activity, as seen in structure-activity relationship studies . The derivatives have been tested against various pathogens, and some have shown potent activities, suggesting that the chemical structure plays a crucial role in their biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and toxicity, are essential for their potential therapeutic use. Some studies have evaluated the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these compounds using computational tools, providing preliminary insights into their pharmacokinetic properties . Additionally, the antimicrobial activity of these compounds has been assessed using techniques like disk well diffusion, indicating their potential as therapeutic agents against bacterial infections .

Scientific Research Applications

HIV-1 Infection Prevention and Drug Development

4-Methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, a derivative of 4-(Piperidin-1-YL)benzenesulfonamide, has been studied for its potential application in preventing human HIV-1 infection. This compound, prepared from N-Benzyl-4-piperidone, demonstrates potential as a candidate for drug development (Cheng De-ju, 2015).

Antimicrobial Activity

A series of derivatives of this compound has been synthesized and screened for antimicrobial activity. Compounds within this series have shown significant activity against various microbial strains, suggesting their potential in antimicrobial treatments (N. Desai, Atul H. Makwana, R. Senta, 2016).

Cholinesterase Inhibitory Activity

Derivatives of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have demonstrated promising activities, highlighting their potential application in treating conditions associated with cholinesterase activity (H. Khalid, 2012).

Pain Treatment

In the context of pain treatment, cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as potent and selective Nav1.7 inhibitors. These compounds have shown promise in reducing pain responses, although further research is needed to understand their efficacy and exposure relationships (Yong-Jin Wu et al., 2017).

Carbonic Anhydrase Inhibitors and Anticancer Applications

Novel ureido benzenesulfonamides incorporating triazine moieties, which include derivatives of this compound, have been investigated as potent inhibitors of human carbonic anhydrase isoforms. These compounds have shown significant inhibition, especially against the tumor-associated isoform hCA IX, suggesting their potential as anticancer agents (Nabih Lolak et al., 2019).

Anticonvulsant Action

Benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity. These derivatives, including compounds related to this compound, have shown effective seizure protection in animal models, suggesting their potential in treating epilepsy (C. B. Mishra et al., 2017).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. These compounds have demonstrated potential in protecting iron surfaces from corrosion, making them relevant in industrial applications (S. Kaya et al., 2016).

Safety and Hazards

The safety data sheet for “4-(Piperidin-1-YL)benzenesulfonamide” indicates that it should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-1-YL)benzenesulfonamide is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known that the compound interacts with its target, stromelysin-1, to exert its effects . The specifics of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

It is known that the compound interacts with stromelysin-1, which is involved in various biological processes

Result of Action

It is known that the compound interacts with stromelysin-1, which could potentially influence various biological processes

properties

IUPAC Name |

4-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352767 | |

| Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10338-60-0 | |

| Record name | Benzenesulfonamide, 4-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)